molecular formula C11H16ClN B6191601 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride CAS No. 2648938-97-8

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Cat. No.: B6191601
CAS No.: 2648938-97-8
M. Wt: 197.7
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Description

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl-2,3-dihydro-1H-indene.

    Functional Group Introduction: The indene is subjected to a series of reactions to introduce the methanamine group at the 4-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing cost and environmental impact. Common techniques include:

    Batch Processing: This method involves the stepwise addition of reagents and careful control of reaction conditions.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Typical reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: A similar compound with a methoxy group instead of a methyl group.

    1-(2,3-dihydro-1H-inden-5-yl)methanamine: Lacks the methyl group at the 6-position.

    1-(6-chloro-2,3-dihydro-1H-inden-4-yl)methanamine: Contains a chloro group instead of a methyl group.

Uniqueness

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the methanamine group at the 4-position confer distinct properties compared to other similar compounds.

Properties

CAS No.

2648938-97-8

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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